Scientific literature currently lacks specific information on 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate. This compound contains a chromone core structure (5-hydroxy-4-oxochromen-3-yl), which is a class of naturally occurring flavonoids found in plants []. However, due to the absence of detailed research, its natural origin and specific significance in scientific research remain unclear.
The compound consists of two key moieties:
This includes a fused benzene and pyran ring system with a hydroxyl group at position 7, a carbonyl group at position 4, and an acetate group (acetyloxy) attached at position 5.
A phenyl ring is linked at position 3 of the chromone core through a carbon-carbon bond.
The presence of the hydroxyl group and the conjugated ketone system (carbonyl group next to a double bond) suggests potential for hydrogen bonding and interactions with other molecules. However, further analysis requires investigation of the specific spatial arrangement (stereochemistry) of the molecule, which can significantly influence its properties [].
No data on specific physical and chemical properties like melting point, boiling point, or solubility is available for 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate.
There is no current information available on the mechanism of action of this specific compound. However, chromone derivatives have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. Further research is required to understand if 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate possesses similar properties.
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, also known as 4',5-Di-O-acetyl Genistein, is a derivative of Genistein, a naturally occurring isoflavone found in soybeans and other legumes []. It belongs to the class of polyphenols, specifically a subgroup known as flavonoids [].
Studies suggest that 4',5-Di-O-acetyl Genistein may possess various biological activities, including:
Research on 4',5-Di-O-acetyl Genistein is ongoing, with studies investigating its potential applications in various areas, including: